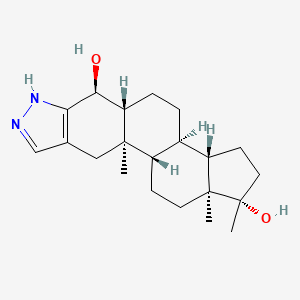
4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4 is a complex organic molecule with a unique structure This compound belongs to the class of polycyclic compounds, characterized by multiple interconnected rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from simpler organic molecules. The process typically includes:
Cyclization Reactions: Formation of the polycyclic structure through cyclization reactions.
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Methylation: Addition of methyl groups to achieve the desired substitution pattern.
The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the complex structure.
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: For controlled synthesis and monitoring of reaction progress.
Continuous Flow Reactors: For large-scale production with consistent quality.
Purification Techniques: Such as chromatography and crystallization to isolate the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
The compound this compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of specific functional groups with other groups.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Such as halogens or nucleophiles for substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may regenerate the original hydroxyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is studied for its unique structure and reactivity. It serves as a model compound for understanding polycyclic systems and their behavior under various conditions.
In biology, the compound’s potential biological activity is of interest
In medicine, the compound’s structure may be modified to develop new therapeutic agents. Its potential interactions with biological targets make it a candidate for further research in pharmacology.
In industry, the compound may be used as a precursor for the synthesis of other complex molecules. Its unique structure and reactivity make it valuable for various industrial applications.
Wirkmechanismus
The mechanism of action of 4 involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate specific enzymes, leading to changes in biochemical pathways.
Receptors: The compound may bind to specific receptors, triggering cellular responses.
Pathways: The compound may influence signaling pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds This compound: A similar compound with slight variations in the substitution pattern.
Polycyclic Indazole Derivatives: Compounds with similar polycyclic structures but different functional groups.
Uniqueness
This compound: A similar compound with slight variations in the substitution pattern.
Polycyclic Indazole Derivatives: Compounds with similar polycyclic structures but different functional groups.
The uniqueness of this compound lies in its specific substitution pattern and the presence of hydroxyl groups at strategic positions
Eigenschaften
CAS-Nummer |
100356-20-5 |
|---|---|
Molekularformel |
C21H32N2O2 |
Molekulargewicht |
344.5 g/mol |
IUPAC-Name |
(1S,2R,9S,10R,13R,14S,17S,18S)-2,17,18-trimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-diene-9,17-diol |
InChI |
InChI=1S/C21H32N2O2/c1-19-10-12-11-22-23-17(12)18(24)16(19)5-4-13-14(19)6-8-20(2)15(13)7-9-21(20,3)25/h11,13-16,18,24-25H,4-10H2,1-3H3,(H,22,23)/t13-,14+,15+,16+,18+,19-,20+,21+/m1/s1 |
InChI-Schlüssel |
OCUSYXNRARMJHS-JEZHLNCLSA-N |
SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4C3(CC5=C(C4O)NN=C5)C |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@@H]4[C@@]3(CC5=C([C@H]4O)NN=C5)C |
Kanonische SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4C3(CC5=C(C4O)NN=C5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


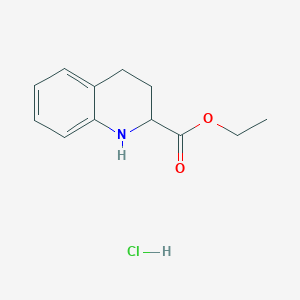
![potassium;2-[[2-chloro-3-(2,2-dicyanoethenyl)cyclohex-2-en-1-ylidene]methyl]propanedinitrile](/img/structure/B1512115.png)
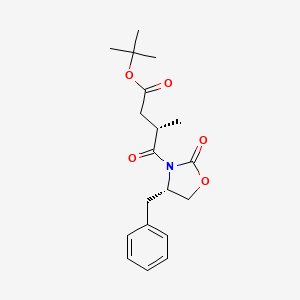
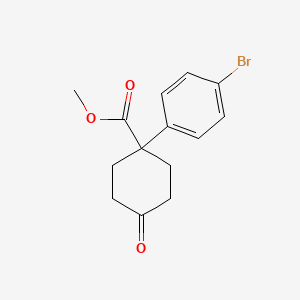
![1-(tert-Butyl)-3-((5-chloro-3-(hydroxymethyl)pyridin-2-yl)methyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1512125.png)
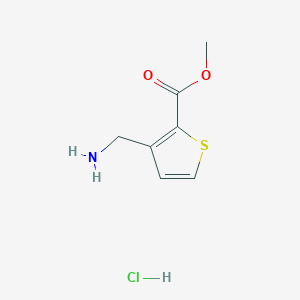
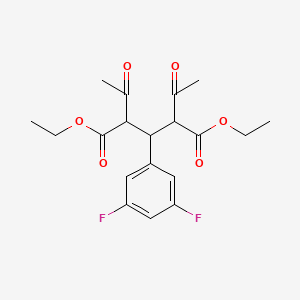
![Ethyl 6-nitro-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1512138.png)
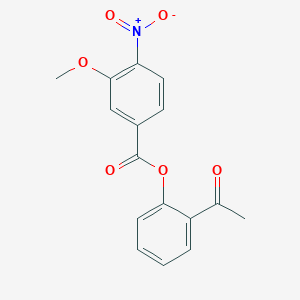
![6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B1512146.png)
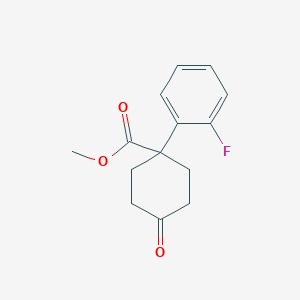

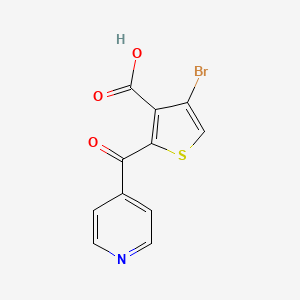
![2-(Chloromethyl)-6-nitroimidazo[1,2-a]pyridine](/img/structure/B1512157.png)
